molecular formula C18H18N2O2S B2721579 (E)-3-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide CAS No. 1331723-67-1

(E)-3-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide

Cat. No. B2721579
M. Wt: 326.41
InChI Key: LZMQCIHMLZNZPN-CMDGGOBGSA-N
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Description

(E)-3-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The compound is involved in research focused on the synthesis and reactivity of organic compounds. Studies have explored the palladium-catalyzed direct alkenation of thiophenes and furans, demonstrating the ability of acrylamides and similar olefinic substrates to undergo direct oxidative coupling reactions with thiophenes and furans to yield mono-alkenylated products, predominantly as (E)-isomers (Jinlong Zhao et al., 2009). Another study describes the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, which form various dihydrothiopyrano[furan] derivatives depending on the substituents' position, illustrating the versatility of furan-acrylamide compounds in cyclization reactions (L. M. Pevzner, 2021).

Potential Medical Applications

A novel chemical compound structurally related to the given compound has been identified as inhibiting the enzymatic activities of SARS coronavirus helicase, suggesting potential applications in antiviral therapy. This compound suppresses ATP hydrolysis and DNA unwinding activities of the helicase, indicating its promise as a SARS coronavirus inhibitor (Jin-Moo Lee et al., 2017).

Enantioselective Synthesis

Research on the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide has been conducted using marine and terrestrial fungi, demonstrating the synthesis's green chemistry aspect. This approach yielded compounds with a stereogenic center, showcasing the potential of biocatalytic methods in producing enantioselective compounds (D. E. Jimenez et al., 2019).

Material Science Applications

In material science, compounds related to (E)-3-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide have been explored for creating new supramolecular gelators. These studies highlight the importance of heteroatoms in modulating self-assembly behavior, which could lead to novel materials for various applications (Santanu Panja et al., 2018).

Chemical Synthesis and Catalysis

Research into the C-H bond activation/borylation of furans and thiophenes using iron N-heterocyclic carbene complexes illustrates the compound's relevance in catalysis. This work demonstrates selective borylation at specific positions of furans and thiophenes, opening pathways for novel synthetic routes (T. Hatanaka et al., 2010).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-19-10-2-5-15(19)13-20(14-17-7-4-12-23-17)18(21)9-8-16-6-3-11-22-16/h2-12H,13-14H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMQCIHMLZNZPN-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide

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